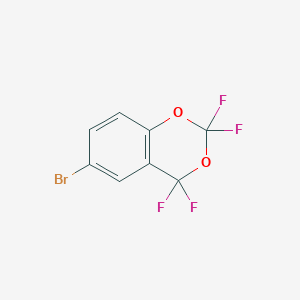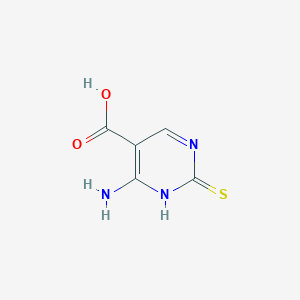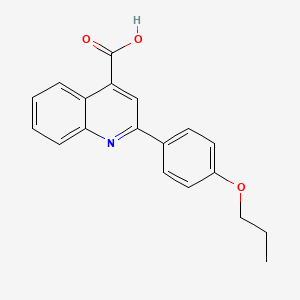
5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
The compound 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which is known for its wide range of biological and pharmacological activities. These compounds are recognized as privileged structures in drug chemistry due to their potential in creating biologically active derivatives that may be used as drugs or insecticides .
Synthesis Analysis
The synthesis of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole derivatives typically involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization of synthesized intermediates. A key step in the synthesis is the use of phosphorus trichloroxide (V) for cyclization. The method described allows for high yields and does not require the purification of intermediate compounds, which simplifies the procedure and saves time and reagents . This method has been successfully applied to produce a wide range of 5-aryl-2-chloromethyl-1,3,4-oxadiazoles and derivatives with heterocyclic substituents .
Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole derivatives is confirmed using spectroscopic techniques such as 1H NMR, FT-IR, and MS. The UV-Vis spectroscopy of similar compounds shows maximum absorptive wavelengths at 260-279 nm, and they emit strong purple fluorescence in DMF solution, with emissive maximum wavelengths from 334 nm to 362 nm . Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the molecular geometry, electronic properties, and stability of these compounds .
Chemical Reactions Analysis
The chloromethyl group in the 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole structure allows for further chemical modification. For instance, the chlorination of similar oxadiazole compounds has been studied, showing different reactivity patterns depending on the initiation method (photo or thermal) . Additionally, the reactivity of the chloromethyl group can lead to the synthesis of various biologically active derivatives, as demonstrated by the synthesis of antimalarial substances from related oxadiazole compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity, stability, and biological activity. For example, the introduction of chloro or methoxy groups can alter the charge distribution within the molecule, affecting its reactivity and potential biological applications . The fluorescence properties of these compounds also suggest potential applications as luminescent materials .
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Proliferative Activities
5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole and its derivatives have shown significant potential in antimicrobial and anti-proliferative applications. The synthesis of N-Mannich bases from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has been studied for their inhibitory activity against various pathogenic bacteria and fungi, such as Candida albicans. These compounds also demonstrated potent anti-proliferative activity against several cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).
Chemical Transformations and Synthesis
The compound has been involved in various chemical transformations and synthesis processes. For instance, its reaction with primary aromatic amines or 1-substituted piperazines yielded corresponding N-Mannich bases. This highlights its role as a versatile intermediate in organic synthesis and the development of new compounds with potential biological activities (Jäger et al., 2002).
Molecular Structure Analysis
Studies on the molecular structure of oxadiazole derivatives, including 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, have been conducted to understand their electronic properties. Such research is crucial for designing molecules with specific electronic characteristics for various applications, including in material science and pharmaceuticals (Lutskii et al., 1970).
Polymer Chemistry
In the field of polymer chemistry, derivatives of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole have been utilized. For example, new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units have been synthesized using aromatic diamines having a preformed 1,3,4-oxadiazole ring. These polymers exhibited high thermal stability and fluorescence properties, making them of interest in advanced material applications (Hamciuc et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-15-8-4-3-7(5-9(8)16-2)11-13-10(6-12)17-14-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROALHWGUKNCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368873 | |
| Record name | 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
CAS RN |
91066-47-6 | |
| Record name | 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B1271576.png)